N-(2,4-dichloro-3-methylphenyl)-2-(4-fluorophenyl)acetamide
Overview
Description
“N-(2,4-dichloro-3-methylphenyl)-2-(4-fluorophenyl)acetamide” is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of chlorine, methyl, and fluorine substituents on its aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dichloro-3-methylphenyl)-2-(4-fluorophenyl)acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-3-methylaniline and 4-fluorobenzoyl chloride.
Reaction: The aniline derivative reacts with the benzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
“N-(2,4-dichloro-3-methylphenyl)-2-(4-fluorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide to an amine.
Substitution: Halogen substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,4-dichloro-3-methylphenyl)-2-(4-fluorophenyl)acetamide” involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-fluorophenyl)acetamide
- N-(3-methylphenyl)-2-(4-fluorophenyl)acetamide
- N-(2,4-dichloro-3-methylphenyl)-2-phenylacetamide
Uniqueness
“N-(2,4-dichloro-3-methylphenyl)-2-(4-fluorophenyl)acetamide” is unique due to the specific combination of chlorine, methyl, and fluorine substituents, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dichloro-3-methylphenyl)-2-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c1-9-12(16)6-7-13(15(9)17)19-14(20)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZDXVWVXFXRLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)NC(=O)CC2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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